Tiletamine

Description

This drug is a dissociative anesthetic agent that falls under the drug category of NMDA receptor antagonists. Tiletamine is chemically similar to another dissociative anesthetic, ketamine. This compound hydrochloride, the salt form, exists as odorless white crystals.

Proposed anesthetic with possible anticonvulsant and sedative properties.

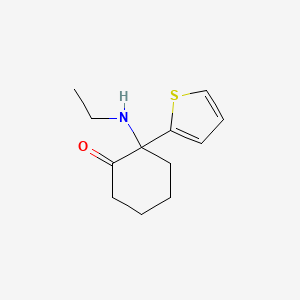

Structure

3D Structure

Properties

IUPAC Name |

2-(ethylamino)-2-thiophen-2-ylcyclohexan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NOS/c1-2-13-12(11-7-5-9-15-11)8-4-3-6-10(12)14/h5,7,9,13H,2-4,6,8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QAXBVGVYDCAVLV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC1(CCCCC1=O)C2=CC=CS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17NOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

14176-50-2 (hydrochloride) | |

| Record name | Tiletamine [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014176499 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID5048552 | |

| Record name | Tiletamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5048552 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14176-49-9 | |

| Record name | Tiletamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14176-49-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tiletamine [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014176499 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tiletamine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11549 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Tiletamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5048552 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tiletamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.559 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TILETAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2YFC543249 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | TILETAMINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7638 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

Tiletamine hydrochloride physical and chemical properties

An In-depth Technical Guide to the Physical and Chemical Properties of Tiletamine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound hydrochloride is a dissociative anesthetic belonging to the arylcyclohexylamine class of compounds.[1] Chemically related to ketamine and phencyclidine, it functions pharmacologically as a non-competitive N-methyl-D-aspartate (NMDA) receptor antagonist.[1][2][3] Primarily utilized in veterinary medicine, it is often combined with the benzodiazepine (B76468) zolazepam (B1684422) to provide a balanced anesthetic state with muscle relaxation.[2] This technical guide provides a comprehensive overview of the core physical and chemical properties of this compound hydrochloride, detailed experimental methodologies for its characterization, and a visualization of its primary signaling pathway.

Chemical and Physical Properties

This compound hydrochloride is a white to off-white, odorless crystalline solid.[1][2] Structurally, it features a cyclohexanone (B45756) ring substituted with an ethylamino group and a thiophene (B33073) ring at the C2 position.[4] The hydrochloride salt form enhances its aqueous solubility for parenteral administration.[4]

Quantitative Physicochemical Data

The key physicochemical properties of this compound hydrochloride are summarized in the tables below.

Table 1: Chemical Identification and Structural Data

| Property | Value | Source(s) |

| IUPAC Name | 2-(ethylamino)-2-thiophen-2-ylcyclohexan-1-one;hydrochloride | [5] |

| CAS Number | 14176-50-2 | [1] |

| Molecular Formula | C₁₂H₁₈ClNOS | [2] |

| Molecular Weight | 259.80 g/mol | [5] |

| Canonical SMILES | CCNC1(CCCCC1=O)C2=CC=CS2.Cl | [5] |

| InChI | InChI=1S/C12H17NOS.ClH/c1-2-13-12(11-7-5-9-15-11)8-4-3-6-10(12)14;/h5,7,9,13H,2-4,6,8H2,1H3;1H | [5] |

Table 2: Physical and Solubility Data

| Property | Value | Source(s) |

| Appearance | White to off-white crystalline solid | [2] |

| Melting Range | 190–195 °C (within a 2° range) | [6] |

| Partition Coefficient (logP) | ~2.3 (estimated) | [4] |

| Solubility in Water | 1.2 mg/mL (at 25 °C) | [4] |

| Solubility in PBS (pH 7.2) | 10 mg/mL | [7] |

| Solubility in DMSO | 30 - 40 mg/mL | [7][8] |

| Solubility in Ethanol | 20 mg/mL | [7] |

| Solubility in Methanol | Slightly Soluble | [2] |

| Solubility in DMF | 20 mg/mL | [7] |

| Dissociation Constant (pKa) | Data not available | [9] |

Experimental Protocols

The following protocols are based on United States Pharmacopeia (USP) monographs and standard analytical techniques for the characterization of this compound hydrochloride.[6]

Identification via Infrared (IR) Spectroscopy

-

Objective: To confirm the identity of the substance by comparing its infrared absorption spectrum with that of a reference standard.

-

Methodology (USP <197K>):

-

Prepare a potassium bromide (KBr) pellet of the this compound hydrochloride sample.

-

Obtain the infrared absorption spectrum of the sample pellet over the range of 4000 to 400 cm⁻¹.

-

Concurrently, obtain the spectrum of a USP this compound Hydrochloride Reference Standard (RS) prepared in the same manner.

-

Confirmation: The absorption spectrum of the sample should be concordant with the spectrum of the reference standard.

-

Assay by Titration

-

Objective: To determine the purity of this compound hydrochloride.

-

Methodology (Non-aqueous Titration):

-

Accurately weigh approximately 300 mg of this compound Hydrochloride and transfer to a conical flask.

-

Add 70 mL of glacial acetic acid and 10 mL of mercuric acetate (B1210297) TS. Swirl until the sample is completely dissolved.

-

Add 2 drops of crystal violet TS as an indicator.

-

Titrate the solution with 0.1 N perchloric acid VS until the endpoint is reached, indicated by a color change to blue-green.

-

Perform a blank determination (using all reagents except the sample) and make any necessary corrections.

-

Calculation: Each mL of 0.1 N perchloric acid is equivalent to 25.98 mg of C₁₂H₁₇NOS·HCl. The purity is calculated as a percentage of the labeled amount.

-

Determination of Melting Range

-

Objective: To determine the temperature range over which the substance melts.

-

Methodology (USP <741>):

-

Use a capillary tube melting point apparatus.

-

Pack a small, uniform amount of the dry this compound hydrochloride powder into a capillary tube.

-

Place the tube in the apparatus and heat at a controlled rate.

-

Record the temperature at which the substance first begins to liquefy (onset) and the temperature at which it becomes completely liquid (completion).

-

Specification: The melting range should be between 190 °C and 195 °C, and the range between onset and completion should not exceed 2 °C.[6]

-

Spectroscopic Characterization Workflow

The following diagram illustrates a typical workflow for the comprehensive structural confirmation and purity assessment of a pharmaceutical substance like this compound hydrochloride.

References

- 1. This compound | C12H17NOS | CID 26533 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Frontiers | Determination of the microscopic acid dissociation constant of piperacillin and identification of dissociated molecular forms [frontiersin.org]

- 3. cabidigitallibrary.org [cabidigitallibrary.org]

- 4. This compound hydrochloride (14176-50-2) for sale [vulcanchem.com]

- 5. This compound Hydrochloride | C12H18ClNOS | CID 26534 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. This compound - Wikipedia [en.wikipedia.org]

- 9. This compound hydrochloride [sitem.herts.ac.uk]

Tiletamine's Mechanism of Action: An In-depth Analysis Beyond NMDA Receptor Antagonism

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract: Tiletamine is a potent dissociative anesthetic pharmacologically classified as an N-methyl-D-aspartate (NMDA) receptor antagonist.[1][2][3] Its high-affinity, non-competitive blockade of the NMDA receptor ion channel is well-established as the primary mechanism for its anesthetic, analgesic, and psychoactive effects.[4][5][6] However, the pharmacological profiles of related arylcyclohexylamines, such as ketamine, which exhibit activity at multiple molecular targets, have prompted investigations into this compound's potential non-NMDA-related actions. This technical guide synthesizes the available preclinical data regarding this compound's interactions with other neurotransmitter systems, focusing on the dopaminergic, serotonergic, cholinergic, and GABAergic pathways. The current body of evidence indicates a complex and sometimes paradoxical profile, with most direct binding assays failing to show significant affinity for non-NMDA targets, suggesting that observed in-vivo effects may be indirect or mediated by yet-unidentified pathways.

Primary Mechanism: NMDA Receptor Antagonism

This compound's principal mechanism of action is its potent, non-competitive antagonism of the NMDA receptor. It binds to the phencyclidine (PCP) recognition site located within the receptor's ion channel.[4] This action blocks the influx of Ca2+ ions, thereby inhibiting glutamate-mediated excitatory neurotransmission. This blockade is responsible for the characteristic "dissociative anesthesia" state.

| Parameter | Value | Target | Source |

| IC₅₀ | 79 nM | NMDA Receptor-Coupled PCP Site | [4][5] |

| IC₅₀ | 70 nM | NMA-Mediated [³H]Acetylcholine Release | [5][6] |

Table 1: Potency of this compound at the NMDA Receptor.

Investigation into Dopaminergic System Interaction

The interaction of this compound with the dopaminergic system presents a complex and partially contradictory picture. While direct receptor binding assays have yielded negative results, in-vivo studies on dopamine (B1211576) metabolism suggest a nuanced, indirect mechanism of action that differs significantly from other NMDA antagonists like ketamine or PCP.

Seminal neurochemical studies have demonstrated that this compound does not displace radioligands from dopamine receptors in binding assays, indicating a lack of direct, high-affinity interaction.[4][5] This finding extends to other key receptors, as summarized in the table below.

| Receptor/Site Investigated | Finding | Source |

| Dopamine Receptors | No effect on binding | [4][5] |

| Sigma Receptors | No effect on binding | [4][5] |

| Glycine (B1666218) Receptors | No effect on binding | [4][5] |

| Glutamate Receptors | No effect on binding | [4][5] |

| Kainate Receptors | No effect on binding | [4][5] |

| Quisqualate Receptors | No effect on binding | [4][5] |

Table 2: Summary of this compound's Activity in Receptor Binding Assays (Rao et al., 1991).

Despite the lack of direct binding, this compound's effect on dopamine metabolism reveals a significant divergence from other NMDA antagonists.

-

Systemic Administration: Unlike ketamine, PCP, and MK-801, parenteral (systemic) administration of this compound does not increase dopamine metabolism or release in the rat pyriform cortex.[4]

-

Direct Central Administration: In stark contrast, when administered directly into the brain via intracerebroventricular injection (100-500 µ g/rat ), this compound produces a bell-shaped dose-response increase in dopamine metabolism in the pyriform cortex.[4][5]

This discrepancy suggests that this compound's influence on dopamine pathways is not a straightforward consequence of peripheral NMDA receptor blockade. The paradoxical effects may imply the activation of unidentified receptors or neuronal pathways, or a complex interaction dependent on the route of administration and resulting drug concentration gradients within the central nervous system.[4][5]

Interactions with Other Neurotransmitter Systems

Direct evidence for this compound's activity at serotonergic, cholinergic, or GABAergic receptors is sparse to non-existent in the current literature. Inferences are often drawn from its structural relative, ketamine, but these should be interpreted with caution as they have not been experimentally verified for this compound itself.

-

Serotonergic System: Preclinical studies show that the antidepressant-like effects of ketamine are dependent on the serotonin (B10506) system and that ketamine can inhibit the serotonin transporter (SERT).[7] However, no dedicated studies have published binding or functional data for this compound at serotonin receptors or SERT.

-

Cholinergic System: this compound has been shown to inhibit the N-methyl-aspartate-mediated release of acetylcholine (B1216132) in rat striatal slices, an effect consistent with its primary NMDA antagonism rather than a direct interaction with cholinergic receptors.[5][6] Studies on ketamine have shown inhibition of muscarinic acetylcholine receptors, but this has not been demonstrated for this compound.

-

GABAergic System: There is no current evidence to suggest that this compound directly binds to or acts as an allosteric modulator of GABA-A receptors. This compound is frequently used in a combination product, Telazol®, with zolazepam, a benzodiazepine (B76468) that is a positive allosteric modulator of GABA-A receptors.[8] This co-formulation makes it difficult to isolate the specific effects of this compound on the GABAergic system in in-vivo studies using this product.

Experimental Protocols

The following protocols are adapted from the key study by Rao et al. (1991) that investigated this compound's neurochemical interactions.

-

Objective: To determine the affinity of this compound for various neurotransmitter receptors by measuring its ability to displace a specific radioligand.

-

Tissue Preparation: Whole rat brains (minus cerebellum) were homogenized in 50 mM Tris-HCl buffer (pH 7.7) at 4°C. The homogenate was centrifuged at 48,000 g for 10 min. The resulting pellet was resuspended in fresh buffer and incubated at 37°C for 10 min to remove endogenous ligands, followed by another centrifugation. The final pellet was resuspended in the appropriate assay buffer.

-

Assay Conditions:

-

PCP Receptor Assay: Tissue homogenate was incubated with [³H]1-(2-thienyl)cyclohexylpiperidine ([³H]TCP) as the radioligand in the presence of varying concentrations of this compound.

-

Dopamine Receptor Assay: Specific assays would typically use a ligand like [³H]spiperone or [³H]raclopride for D2-like receptors. The study notes this compound was tested against "dopamine (DA) receptors" without specifying the exact radioligand, but the finding was negative.

-

Other Receptors (Sigma, Glycine, etc.): Assays were conducted using specific radioligands for each target receptor (e.g., [³H]haloperidol for sigma sites, [³H]strychnine for glycine sites).

-

-

Incubation and Analysis: Incubations were carried out for a specified time (e.g., 30 min at 25°C) and then terminated by rapid filtration through glass fiber filters. The radioactivity trapped on the filters was quantified using liquid scintillation counting. The concentration of this compound required to inhibit 50% of the specific binding (IC₅₀) was determined by nonlinear regression analysis.

-

Objective: To measure the effect of this compound on dopamine turnover in a specific brain region.

-

Animal Model: Male Sprague-Dawley rats.

-

Drug Administration:

-

Parenteral: this compound was administered via intramuscular (i.m.) or subcutaneous (s.c.) injection.

-

Intracerebroventricular (ICV): Rats were anesthetized and fitted with a cannula implanted into the lateral ventricle. This compound was directly infused into the CSF.

-

-

Sample Collection: At various time points post-injection, animals were euthanized by microwave irradiation to prevent post-mortem changes in metabolite levels. The pyriform cortex was dissected.

-

Neurochemical Analysis: Tissue samples were homogenized and analyzed for levels of dopamine (DA) and its primary metabolite, 3,4-dihydroxyphenylacetic acid (DOPAC), using high-performance liquid chromatography (HPLC) with electrochemical detection. An increase in the DOPAC/DA ratio is indicative of increased dopamine metabolism and turnover.

Conclusion and Future Directions

The most compelling area for future research lies in elucidating the paradoxical effect of this compound on dopamine metabolism. The discrepancy between the effects of systemic and direct central administration suggests complex pharmacokinetic or pharmacodynamic phenomena that are currently not understood. Future studies should aim to:

-

Conduct Comprehensive Receptor Screening: Utilize modern, broad-panel receptor screening assays to definitively rule in or out lower-affinity interactions with a wide range of CNS targets.

-

Investigate Indirect Mechanisms: Explore whether this compound's effects on dopamine metabolism are secondary to its actions on other neuronal populations (e.g., GABAergic or serotonergic neurons that modulate dopaminergic activity) that might be differentially affected by systemic versus central administration.

-

Metabolite Activity: Characterize the pharmacological activity of this compound's metabolites, as they may contribute to the overall in-vivo effects.

For drug development professionals, this compound should be considered a highly selective NMDA receptor antagonist. Its potential for off-target effects appears to be low based on current data, though the unexplained dopaminergic activity warrants consideration in the development of novel analogues or therapeutic applications.

References

- 1. Allosteric GABAA Receptor Modulators—A Review on the Most Recent Heterocyclic Chemotypes and Their Synthetic Accessibility - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Comparison of the Psychopharmacological Effects of this compound and Ketamine in Rodents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Comparison of the Psychopharmacological Effects of this compound and Ketamine in Rodents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Contrasting neurochemical interactions of this compound, a potent phencyclidine (PCP) receptor ligand, with the N-methyl-D-aspartate-coupled and -uncoupled PCP recognition sites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound | C12H17NOS | CID 26533 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. This compound is a potent inhibitor of N-methyl-aspartate-induced depolarizations in rat hippocampus and striatum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Serotonin Transporter and Plasma Membrane Monoamine Transporter Are Necessary for the Antidepressant-Like Effects of Ketamine in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. sites.utoronto.ca [sites.utoronto.ca]

Tiletamine in Laboratory Animals: A Comprehensive Technical Guide on Pharmacokinetics and Pharmacodynamics

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the pharmacokinetics (PK) and pharmacodynamics (PD) of tiletamine in various laboratory animal species. This compound, a dissociative anesthetic pharmacologically classified as an N-methyl-D-aspartate (NMDA) receptor antagonist, is a critical tool in veterinary medicine and a subject of significant interest in neuroscience and drug development research.[1][2] This guide synthesizes key data, details experimental methodologies, and visualizes complex biological processes to facilitate a deeper understanding of this compound's action and disposition in preclinical models.

Pharmacokinetics: Absorption, Distribution, Metabolism, and Excretion

The pharmacokinetic profile of this compound exhibits notable variability across different laboratory animal species. Understanding these differences is crucial for appropriate dose selection and interpretation of experimental results.

Quantitative Pharmacokinetic Parameters

The following tables summarize key pharmacokinetic parameters of this compound in various laboratory animal species. It is important to note that this compound is often administered in combination with zolazepam (B1684422), which can influence its pharmacokinetic properties.

Table 1: Pharmacokinetic Parameters of this compound in Pigs

| Parameter | Value | Species | Dosage and Route | Source |

| Half-life (t½) | 1.97 h | Yorkshire-crossbred pigs | 3 mg/kg IM | [3] |

| Apparent Clearance (Cl/F) | 134 L/h | Yorkshire-crossbred pigs | 3 mg/kg IM | [3] |

| Volume of Distribution (Vd/F) | Not Reported | Yorkshire-crossbred pigs | 3 mg/kg IM | [3] |

| Peak Plasma Concentration (Cmax) | ~550 ng/mL (at 2h post-dose) | Pigs | Not Specified | [4] |

Table 2: Pharmacokinetic Parameters of this compound in Polar Bears

| Parameter | Value (mean +/- SE) | Species | Dosage and Route | Source |

| Half-life (t½) | 1.8 +/- 0.2 h | Polar Bears | ~10 mg/kg IM | [5][6] |

| Clearance (Cl) | 2.1 +/- 0.3 L/h/kg | Polar Bears | ~10 mg/kg IM | [5][6] |

| Volume of Distribution (Vd) | 5.2 +/- 0.6 L/kg | Polar Bears | ~10 mg/kg IM | [5][6] |

Table 3: Pharmacokinetic Observations in Other Species

| Species | Key Observations | Source |

| Tigers (Panthera tigris) | No significant differences in parent this compound pharmacokinetics compared to leopards. Peak concentrations of 83.5 to 379.2 ng/mL. | [7] |

| Leopards (Panthera pardus) | No significant differences in parent this compound pharmacokinetics compared to tigers. Evidence of hydroxylation in metabolism, which is less apparent in tigers. | [7] |

| Cats | Onset of anesthetic effect within 5 to 12 minutes following a single deep intramuscular injection. Recovery is extended with multiple injections. | [8] |

| Dogs | Onset of anesthetic effect within 5 to 12 minutes following a single deep intramuscular injection. | [8] |

Pharmacodynamics: Mechanism of Action and Physiological Effects

This compound's primary mechanism of action is the non-competitive antagonism of the NMDA receptor, a key player in excitatory synaptic transmission in the central nervous system.[1][9][10] This interaction underlies its anesthetic, analgesic, and dissociative effects.

Signaling Pathways

This compound's interaction with the NMDA receptor initiates a cascade of downstream effects. The following diagram illustrates the primary signaling pathway.

This compound also exhibits a complex interaction with NMDA-uncoupled PCP recognition sites and can influence dopaminergic and other neurotransmitter systems, although these effects are less well-characterized.[9][11] Some studies suggest this compound may also modulate the AMP-activated protein kinase (AMPK) signaling pathway.[12][13]

Physiological and Behavioral Effects

The administration of this compound in lab animals produces a range of physiological and behavioral effects, including:

-

Anesthesia and Analgesia: this compound induces a state of dissociative anesthesia, characterized by catalepsy, amnesia, and profound analgesia.[14][15]

-

Cardiovascular Effects: Tachycardia is a common finding, particularly in dogs.[8] Blood pressure changes can be variable, with potential for both hypertension and hypotension.[8]

-

Respiratory Effects: Respiratory depression can occur, particularly at higher doses.[16]

-

Neurological Effects: this compound can induce stereotypy and ataxia.[9] In some species, particularly tigers, serious post-operative neurological complications have been reported.[7]

-

Other Effects: Copious salivation may occur.[8]

Experimental Protocols

Detailed and standardized experimental protocols are essential for reproducible research. The following sections outline common methodologies for the use of this compound in laboratory animals.

Anesthetic Protocols in Rodents

This compound is frequently used in combination with other agents to provide balanced anesthesia in rodents.

Table 4: Anesthetic Protocols for Rats

| Anesthetic Combination | Dosages (mg/kg) | Route of Administration | Induction Time (min) | Duration of Anesthesia (min) | Notes | Source |

| This compound-Zolazepam & Xylazine | This compound-Zolazepam: 40, Xylazine: 5-10 | Intramuscular (IM) | 5-10 | 30-60 | A standardized and effective protocol for surgical procedures. | [17] |

| This compound-Zolazepam | 20-40 | Intraperitoneal (IP) or Intramuscular (IM) | - | Dose-dependent | Produces satisfactory anesthesia and analgesia. | [17] |

| This compound-Zolazepam & Dexmedetomidine (B676) | This compound-Zolazepam: 10, Dexmedetomidine: 0.25 | Subcutaneous (SC) | < 3 | ~45 | Lower doses of this compound-zolazepam can be used, reducing side effects. | [18] |

Table 5: Anesthetic Protocols for Mice

| Anesthetic Combination | Dosages (mg/kg) | Route of Administration | Notes | Source |

| This compound-Zolazepam & Xylazine | This compound-Zolazepam: 50, Xylazine: 5 | Intraperitoneal (IP) | Provides a surgical plane of anesthesia. | [17] |

| This compound-Zolazepam | 80 | Intraperitoneal (IP) | Can induce anesthesia without analgesia; higher doses are associated with respiratory distress. | [14][17] |

Experimental Workflow for Anesthesia in Rats

The following diagram illustrates a typical experimental workflow for inducing and monitoring anesthesia in rats using a this compound-based cocktail.

Analytical Methods for this compound Detection

Accurate quantification of this compound and its metabolites in biological samples is crucial for pharmacokinetic studies.

Table 6: Analytical Methodologies

| Method | Matrix | Key Features | Source |

| UPLC-MS/MS | Blood, Liver, Kidney | High sensitivity and specificity. LOD in blood: 0.03 ng/mL; LOQ in blood: 0.1 ng/mL. | [19] |

| GC/MS | Plasma | Good accuracy and precision. LOQ for this compound: 10 ng/mL in 500 µL of plasma. | [20][21] |

| HPLC with UV Detection | Serum, Tissue | Limit of quantitation: 10 ng/mL. | [22] |

Sample Preparation Protocol for UPLC-MS/MS Analysis

The following protocol is a generalized procedure for the extraction of this compound from biological samples prior to UPLC-MS/MS analysis.

-

Internal Standard Addition: Add an internal standard (e.g., SKF525A) to the biological sample.[19]

-

Protein Precipitation: Add acetonitrile (B52724) to the sample to precipitate proteins.[19]

-

Vortex and Sonicate: Vortex the mixture for 10 minutes followed by ultrasonication for 20 minutes to ensure thorough mixing and cell lysis.[19]

-

Centrifugation: Centrifuge the sample at 10,000 r/min for 10 minutes to pellet the precipitated proteins and cellular debris.[19]

-

Supernatant Collection and Filtration: Collect the supernatant and filter it through a 0.22 µm membrane to remove any remaining particulate matter.[19]

-

Analysis: The filtered supernatant is then ready for injection into the UPLC-MS/MS system.

Logical Relationships in this compound Research

The study of this compound's pharmacokinetics and pharmacodynamics is an iterative process where findings from each domain inform the other. The following diagram illustrates the logical relationships in a typical research program.

Conclusion

This technical guide provides a foundational understanding of the pharmacokinetics and pharmacodynamics of this compound in common laboratory animal models. The presented data, protocols, and visualizations are intended to serve as a valuable resource for researchers and scientists in the fields of veterinary medicine, pharmacology, and neuroscience. A thorough appreciation of the species-specific differences in this compound's disposition and effects is paramount for the design of robust preclinical studies and the successful translation of research findings. Further research is warranted to elucidate the complete metabolic pathways of this compound across a wider range of species and to fully understand its complex interactions with various neurotransmitter systems.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. Severe tremors induced by this compound e-cigarette and alcohol use: a case report - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Pharmacokinetic study in pigs and in vitro metabolic characterization in pig- and human-liver microsomes reveal marked differences in disposition and metabolism of this compound and zolazepam (Telazol) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Pharmacokinetics and tissue residues of Telazol in free-ranging polar bears - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Comparison of this compound and zolazepam pharmacokinetics in tigers (Panthera tigris) and leopards (Panthera pardus): do species differences account for adverse effects in tigers? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. This compound-Zolazepam - Drugs.com [drugs.com]

- 9. Contrasting neurochemical interactions of this compound, a potent phencyclidine (PCP) receptor ligand, with the N-methyl-D-aspartate-coupled and -uncoupled PCP recognition sites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. This compound is a potent inhibitor of N-methyl-aspartate-induced depolarizations in rat hippocampus and striatum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Comparison of the Psychopharmacological Effects of this compound and Ketamine in Rodents - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Effects of this compound-xylazine-tramadol Combination and its Specific Antagonist on AMPK in the Brain of Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Evaluation of a combination of this compound and zolazepam as an anesthetic for laboratory rodents. | Semantic Scholar [semanticscholar.org]

- 15. Evaluation of a combination of this compound and zolazepam as an anesthetic for ferrets - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Chemical restraint and anaesthetic effects of a this compound-zolazepam/ketamine/detomidine combination in cattle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. benchchem.com [benchchem.com]

- 18. This compound/zolazepam and dexmedetomidine with tramadol provide effective general anesthesia in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 19. [Establishment and application of a UPLC-MS/MS method for the determination of this compound and its metabolite in biological samples] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. Determination of constituents of Telazol--tiletamine and zolazepam by a gas chromatography/mass spectrometry-based method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. This compound | C12H17NOS | CID 26533 - PubChem [pubchem.ncbi.nlm.nih.gov]

Core Mechanism of Action: A Technical Guide to the Tiletamine and Zolazepam Combination

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The combination of tiletamine and zolazepam (B1684422), commercially available as Telazol® and Zoletil®, is a widely utilized injectable anesthetic in veterinary medicine.[1][2] This formulation leverages the synergistic effects of two distinct pharmacological agents to produce a state of dissociative anesthesia and sedation. This compound, an N-methyl-D-aspartate (NMDA) receptor antagonist, provides analgesia and amnesia, while zolazepam, a benzodiazepine (B76468), imparts anxiolysis, muscle relaxation, and anticonvulsant properties.[3][4] This technical guide provides an in-depth exploration of the individual and combined mechanisms of action of this compound and zolazepam, details experimental protocols for their characterization, and presents signaling pathways and workflows through structured diagrams. While specific binding affinity data for both compounds is not extensively available in public literature, this guide outlines the methodologies to procure such critical quantitative information.

This compound: The Dissociative Anesthetic Component

This compound is a pharmacologically classified as an NMDA receptor antagonist, chemically related to ketamine.[1][3][5] Its primary mechanism of action involves the non-competitive blockade of the NMDA receptor ion channel.

This compound's Molecular Target: The NMDA Receptor

The NMDA receptor is a ligand-gated ion channel that plays a crucial role in excitatory synaptic transmission, synaptic plasticity, and memory formation. For the channel to open, it requires the binding of both glutamate (B1630785) and a co-agonist, typically glycine (B1666218) or D-serine. This compound exerts its effects by binding to a site within the ion channel of the NMDA receptor, effectively blocking the influx of Ca²⁺ and Na⁺ ions and preventing neuronal depolarization. This action disrupts normal brain function, leading to a state of "dissociative anesthesia," characterized by a functional and electrophysiological dissociation between the thalamocortical and limbic systems.[6]

Quantitative Data for this compound

| Ligand | Receptor/Site | Preparation | Ki (nM) | IC50 (nM) | Reference |

| This compound | NMDA Receptor (PCP Site) | Rodent Brain Membranes | Data not available | Data not available | |

| [³H]TCP | NMDA Receptor (PCP Site) | Rodent Brain Membranes | N/A | N/A |

Zolazepam: The Benzodiazepine Component

Zolazepam is a benzodiazepine derivative that acts as a positive allosteric modulator of the gamma-aminobutyric acid type A (GABA-A) receptor.[4] It is reported to be approximately four to ten times more potent than diazepam.[1]

Zolazepam's Molecular Target: The GABA-A Receptor

The GABA-A receptor is the major inhibitory neurotransmitter receptor in the central nervous system.[8] It is a ligand-gated chloride ion channel that, upon binding of GABA, allows the influx of chloride ions, leading to hyperpolarization of the neuron and a decrease in its excitability. Zolazepam binds to the benzodiazepine site on the GABA-A receptor, which is located at the interface of the α and γ subunits.[1] This binding enhances the effect of GABA by increasing the frequency of channel opening, resulting in a more pronounced inhibitory effect.[8]

GABA-A Receptor Subunit Selectivity

The GABA-A receptor is a pentameric structure composed of various subunit combinations (e.g., α, β, γ).[1] The specific subunit composition determines the pharmacological properties of the receptor. Benzodiazepines, including zolazepam, typically bind to GABA-A receptors containing α1, α2, α3, or α5 subunits in combination with a γ subunit.[1] The sedative and anticonvulsant effects are primarily mediated by α1-containing receptors, while the anxiolytic effects are associated with α2 and α3 subunits.

Quantitative Data for Zolazepam

Similar to this compound, specific binding affinities of zolazepam for various GABA-A receptor subtypes are not widely published. The following table illustrates the type of data required for a complete pharmacological profile.

| Ligand | Receptor Subtype | Preparation | Ki (nM) | IC50 (nM) | Reference |

| Zolazepam | α1β2γ2 | Recombinant | Data not available | Data not available | |

| Zolazepam | α2β2γ2 | Recombinant | Data not available | Data not available | |

| Zolazepam | α3β2γ2 | Recombinant | Data not available | Data not available | |

| Zolazepam | α5β2γ2 | Recombinant | Data not available | Data not available | |

| [³H]Flunitrazepam | Various | Recombinant | N/A | N/A |

Synergistic Mechanism of Action

The combination of this compound and zolazepam produces a synergistic anesthetic effect that is greater than the sum of its individual components. This synergy arises from the simultaneous modulation of both the major excitatory (glutamatergic) and inhibitory (GABAergic) neurotransmitter systems in the central nervous system.

By blocking NMDA receptors, this compound reduces excitatory neurotransmission, leading to analgesia and amnesia. Concurrently, zolazepam enhances the inhibitory effects of GABA at GABA-A receptors, producing sedation, muscle relaxation, and preventing the potential psychotomimetic and convulsive effects that can be associated with NMDA receptor antagonists when used alone. This dual action leads to a more balanced anesthetic state with a smoother induction and recovery.

Signaling Pathways

The following diagrams illustrate the signaling pathways of this compound and zolazepam.

References

- 1. benchchem.com [benchchem.com]

- 2. Figure 1 from The effect of this compound/zolazepam (Zoletile) combination with xylazine or medetomidine on electroencephalograms in dogs. | Semantic Scholar [semanticscholar.org]

- 3. PDSP - GABA [kidbdev.med.unc.edu]

- 4. benchchem.com [benchchem.com]

- 5. The effect of this compound/zolazepam (Zoletile) combination with xylazine or medetomidine on electroencephalograms in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. A High-throughput Calcium-flux Assay to Study NMDA-receptors with Sensitivity to Glycine/D-serine and Glutamate - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Different GABAA receptor subtypes mediate the anxiolytic, abuse-related, and motor effects of benzodiazepine-like drugs in primates - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The abuse liability of the NMDA receptor antagonist-benzodiazepine (this compound-zolazepam) combination: evidence from clinical case reports and preclinical studies - PubMed [pubmed.ncbi.nlm.nih.gov]

Molecular Targets of Tiletamine in the Central Nervous System: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tiletamine, a potent dissociative anesthetic, exerts its primary effects on the central nervous system (CNS) through antagonism of the N-methyl-D-aspartate (NMDA) receptor. This technical guide provides a comprehensive overview of the molecular targets of this compound, with a focus on its interaction with the NMDA receptor and downstream signaling cascades. Quantitative binding data, detailed experimental methodologies, and visual representations of key pathways are presented to facilitate a deeper understanding of this compound's neuropharmacology for researchers and drug development professionals.

Primary Molecular Target: The NMDA Receptor

This compound is pharmacologically classified as a non-competitive NMDA receptor antagonist, chemically related to ketamine and phencyclidine (PCP)[1]. Its principal mechanism of action involves blocking the ion channel of the NMDA receptor, a key player in excitatory synaptic transmission.

Binding Affinity and Potency

This compound demonstrates high affinity for the PCP binding site within the NMDA receptor ion channel. Quantitative analysis of its binding properties reveals a potent interaction, as summarized in the table below.

| Radioligand | Preparation | Parameter | Value | Reference |

| --INVALID-LINK---MK-801 | Rat forebrain homogenate | Ki | 324 ± 19 nM | [2] |

| [3H]1-(2-thienyl)cyclohexylpiperidine | Not Specified | IC50 | 79 nM | [3] |

Table 1: this compound Binding Affinity for the NMDA Receptor

Specificity of Action

Studies have shown that this compound's activity is highly selective for the NMDA receptor at concentrations where it exerts its anesthetic effects. It has been reported to not significantly affect sigma, glycine, glutamate, kainate, quisqualate, or dopamine (B1211576) (DA) receptors at these concentrations[3].

Secondary and Other Potential Molecular Targets

While the primary molecular target of this compound is the NMDA receptor, its complex pharmacological profile suggests potential interactions with other CNS targets, although these are less well-characterized. Some evidence points to indirect effects on various neurotransmitter systems. For instance, like other NMDA receptor antagonists, this compound has been studied for its role in potentially decreasing the development of tolerance to opioids, possibly through disruption of memory circuitry[4].

Signaling Pathways Modulated by this compound

This compound's antagonism of the NMDA receptor initiates a cascade of downstream signaling events that are crucial to its pharmacological effects. These pathways are central to synaptic plasticity, cell survival, and gene expression. The following diagrams illustrate the key signaling pathways influenced by this compound.

This compound's Impact on the mTOR Signaling Pathway

Blockade of NMDA receptors by this compound can lead to the activation of the mammalian target of rapamycin (B549165) (mTOR) pathway, which is implicated in the rapid antidepressant effects observed with related compounds like ketamine.

This compound's Modulation of the CREB Signaling Pathway

The cAMP response element-binding protein (CREB) is a transcription factor involved in neuronal plasticity and survival. NMDA receptor activity is known to influence CREB phosphorylation.

References

The Neuroprotective Potential of Tiletamine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The available scientific literature on the specific neuroprotective effects of tiletamine is limited. Much of the current understanding is extrapolated from research on ketamine, a structurally and mechanistically similar N-methyl-D-aspartate (NMDA) receptor antagonist. This guide synthesizes the available direct evidence for this compound and provides a scientifically informed perspective on its potential neuroprotective mechanisms by drawing parallels with ketamine. All extrapolated information is clearly identified.

Executive Summary

This compound, a dissociative anesthetic and NMDA receptor antagonist, presents a compelling avenue for neuroprotective research. Its primary mechanism of action, the blockade of NMDA receptors, is a well-established strategy for mitigating excitotoxicity, a central process in a variety of neurological insults, including stroke, traumatic brain injury, and neurodegenerative diseases. While direct research into this compound's neuroprotective efficacy is not as extensive as for its counterpart, ketamine, the existing data on its potent NMDA receptor antagonism suggest a significant therapeutic potential. This technical guide provides a comprehensive overview of the known properties of this compound, its hypothesized neuroprotective signaling pathways, quantitative data on its receptor affinity, and detailed experimental protocols to facilitate further investigation into its therapeutic utility.

Core Mechanism of Action: NMDA Receptor Antagonism

This compound exerts its primary pharmacological effects as a non-competitive antagonist at the phencyclidine (PCP) binding site of the NMDA receptor.[1] This action is crucial for its neuroprotective potential as it directly counteracts glutamate-mediated excitotoxicity. Excessive glutamatergic stimulation leads to a massive influx of Ca2+ into neurons, triggering a cascade of detrimental events, including the activation of catabolic enzymes, mitochondrial dysfunction, and the production of reactive oxygen species (ROS), ultimately leading to neuronal death.[2] By blocking the NMDA receptor, this compound can prevent this toxic cascade.

Quantitative Data on this compound's NMDA Receptor Activity

The potency of this compound at the NMDA receptor has been quantified in several studies. This data provides a foundational understanding of its potential efficacy.

| Parameter | Value | Species/Tissue | Reference |

| IC50 for [3H]1-(2-thienyl)cyclohexylpiperidine displacement | 79 nM | Rat Brain | [1] |

| IC50 for NMA-mediated [3H]acetylcholine release | 70 nM | Rat Striatal Slices | [1] |

Table 1: Quantitative Measures of this compound's NMDA Receptor Antagonist Activity. This table summarizes the in vitro potency of this compound in binding to and inhibiting the function of the NMDA receptor.

Hypothesized Neuroprotective Signaling Pathways

Based on the extensive research on ketamine, the neuroprotective effects of this compound are likely to extend beyond simple NMDA receptor blockade and involve the modulation of several downstream signaling pathways.

Attenuation of Excitotoxicity and Downstream Effects

The primary neuroprotective action of this compound is the prevention of excitotoxicity. The following diagram illustrates the proposed signaling cascade.

Modulation of Apoptotic Pathways

By preventing the upstream triggers of apoptosis, such as excessive Ca2+ influx and oxidative stress, this compound is hypothesized to inhibit the activation of key apoptotic effectors. Research on ketamine has shown it can prevent the release of cytochrome c from mitochondria and reduce the activation of caspases, key enzymes in the apoptotic cascade.[3][4]

Anti-inflammatory Effects

Neuroinflammation is a critical component of secondary injury following neurological insults. Microglia, the resident immune cells of the brain, become activated and release pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6.[5][6] Ketamine has been shown to suppress the activation of microglia and reduce the production of these inflammatory mediators.[7][8] It is plausible that this compound shares these anti-inflammatory properties.

Reduction of Oxidative Stress

Oxidative stress, characterized by an imbalance between the production of reactive oxygen species (ROS) and the capacity of antioxidant defense mechanisms, is a key contributor to neuronal damage in various neurological conditions.[9][10] While direct evidence for this compound is lacking, ketamine has been shown to reduce lipid peroxidation and enhance the activity of antioxidant enzymes.[2][11]

Proposed Experimental Protocols for Investigating this compound's Neuroprotective Effects

To rigorously evaluate the neuroprotective potential of this compound, well-defined experimental protocols are essential. The following methodologies are adapted from established protocols for studying neuroprotective agents, particularly ketamine.

In Vitro Model of Excitotoxicity

-

Objective: To determine the direct neuroprotective effect of this compound against glutamate-induced excitotoxicity in primary neuronal cultures.

-

Methodology:

-

Cell Culture: Culture primary cortical or hippocampal neurons from embryonic day 18 (E18) rat pups.

-

Treatment: After 7-10 days in vitro, pre-treat neuronal cultures with varying concentrations of this compound (e.g., 10 nM - 100 µM) for 1 hour.

-

Induction of Excitotoxicity: Expose the cultures to a toxic concentration of glutamate (e.g., 50-100 µM) for 15-30 minutes.

-

Assessment of Neuronal Viability: 24 hours post-glutamate exposure, assess neuronal viability using assays such as the MTT assay, LDH release assay, or by counting surviving neurons stained with a live/dead cell stain (e.g., calcein-AM/ethidium homodimer-1).

-

Data Analysis: Calculate the percentage of neuronal survival relative to control (no glutamate) cultures. Determine the EC50 of this compound for neuroprotection.

-

In Vivo Model of Focal Cerebral Ischemia

-

Objective: To assess the efficacy of this compound in reducing infarct volume and improving neurological outcome in a rodent model of stroke.

-

Methodology:

-

Animal Model: Use adult male Sprague-Dawley rats (250-300g).

-

Induction of Ischemia: Induce focal cerebral ischemia via middle cerebral artery occlusion (MCAO) for 90 minutes, followed by reperfusion.

-

Drug Administration: Administer this compound (e.g., 10, 20, 40 mg/kg) or vehicle (saline) intraperitoneally at the onset of reperfusion.

-

Neurological Scoring: Evaluate neurological deficits at 24 and 48 hours post-MCAO using a standardized neurological scoring system (e.g., Bederson's scale).[12]

-

Infarct Volume Measurement: At 48 hours, sacrifice the animals and section the brains. Stain brain sections with 2,3,5-triphenyltetrazolium chloride (TTC) to visualize the infarct. Calculate the infarct volume as a percentage of the total brain volume.

-

Data Analysis: Compare infarct volumes and neurological scores between the this compound-treated and vehicle-treated groups.

-

Assessment of Biomarkers for Oxidative Stress, Apoptosis, and Neuroinflammation

-

Objective: To quantify the effect of this compound on key molecular markers of secondary injury.

-

Methodology:

-

Tissue Collection: Following the in vivo MCAO experiment, collect brain tissue from the ischemic penumbra.

-

Oxidative Stress Markers: Measure levels of malondialdehyde (MDA) and 4-hydroxynonenal (B163490) (4-HNE) as indicators of lipid peroxidation. Assess the activity of antioxidant enzymes such as superoxide (B77818) dismutase (SOD) and glutathione (B108866) peroxidase (GPx).

-

Apoptosis Markers: Use TUNEL staining to identify apoptotic cells. Perform Western blotting to measure the expression of pro-apoptotic (e.g., Bax, cleaved caspase-3) and anti-apoptotic (e.g., Bcl-2) proteins.

-

Neuroinflammation Markers: Quantify the levels of pro-inflammatory cytokines (TNF-α, IL-1β, IL-6) using ELISA or multiplex assays. Use immunohistochemistry to assess microglial activation (e.g., Iba-1 staining).

-

Future Directions and Conclusion

The potential for this compound to induce neuroprotective effects is strongly supported by its primary mechanism of action as a potent NMDA receptor antagonist. However, there is a clear and urgent need for dedicated research to move beyond inference from ketamine studies and to establish a direct evidence base for this compound. Future studies should focus on:

-

Dose-response studies: To determine the optimal therapeutic window for neuroprotection.

-

Combination therapies: To investigate potential synergistic effects with other neuroprotective agents.

-

Chronic models of neurodegeneration: To explore the utility of this compound in diseases such as Alzheimer's and Parkinson's disease.

References

- 1. This compound | C12H17NOS | CID 26533 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Ketamine: Neuroprotective or Neurotoxic? - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Ketamine enhances human neural stem cell proliferation and induces neuronal apoptosis via reactive oxygen species-mediated mitochondrial pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Ketamine Enhances Human Neural Stem Cell Proliferation and Induces Neuronal Apoptosis Via Reactive Oxygen Species-Mediated Mitochondrial Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | Effects of Ketamine on Levels of Inflammatory Cytokines IL-6, IL-1β, and TNF-α in the Hippocampus of Mice Following Acute or Chronic Administration [frontiersin.org]

- 6. Impact of neuroinflammation on brain glutamate and dopamine signalling in schizophrenia: an update - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Ketamine’s Role in Neuroinflammation and Neuroprotection Across Neurological and Psychiatric Disorders: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Anesthetic modulation of neuroinflammation in Alzheimer's Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Perspectives on Molecular Biomarkers of Oxidative Stress and Antioxidant Strategies in Traumatic Brain Injury - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Neuroprotective potential of ketamine prevents developing brain structure impairment and alteration of neurocognitive function induced via isoflurane through the PI3K/AKT/GSK-3β pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. taylorandfrancis.com [taylorandfrancis.com]

The Enigmatic Dualism of Tiletamine: A Technical Guide to its Paradoxical Convulsant Action at High Doses

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tiletamine, a derivative of phencyclidine, is well-established in veterinary medicine as a dissociative anesthetic, primarily recognized for its potent antagonism of the N-methyl-D-aspartate (NMDA) receptor. This mechanism confers upon it significant anesthetic and analgesic properties. However, a compelling and counterintuitive characteristic of this compound emerges at elevated doses: a transition from an anticonvulsant to a potent pro-convulsant agent. This paradoxical effect presents a significant challenge in its clinical application and a fascinating area of neuropharmacological investigation. This technical guide provides an in-depth exploration of the mechanisms, quantitative parameters, and experimental methodologies related to the convulsant action of high-dose this compound, intended to serve as a comprehensive resource for researchers in neuroscience and drug development.

The Dose-Dependent Dichotomy of this compound's Action

At lower, anesthetic doses, this compound's primary mechanism of action is the non-competitive blockade of the NMDA receptor channel. This inhibition of glutamatergic neurotransmission leads to a state of dissociative anesthesia and, paradoxically, protects against seizures induced by NMDA receptor agonists.

However, as the dosage of this compound increases, its pharmacological profile shifts dramatically. Instead of generalized central nervous system depression, high doses of this compound induce a state of hyperexcitability, culminating in generalized tonic-clonic seizures. This convulsive activity is not mediated by the NMDA receptor but is rather attributed to its interaction with other excitatory and inhibitory neurotransmitter systems.

Quantitative Data on this compound's Convulsant Action

The following tables summarize the available quantitative data on the dose-dependent effects of this compound, with a focus on its convulsant properties.

| Animal Model | Route of Administration | Anticonvulsant Dose | Convulsant Dose | Observed Effects | Reference |

| Mice | Intracerebroventricular (i.c.v.) | 0.001 µmol | > 0.001 µmol | Low dose protected against NMDA-induced convulsions; higher doses induced convulsions.[1] | [1] |

| Dogs | Intravenous (IV) | - | 20 mg/kg | Some animals experienced anesthesia and analgesia, while others developed convulsions. | [2] |

| Cats | Intramuscular (IM) | - | 150 mg/kg (near-lethal) | Short and mild clonic convulsions were observed. | [2] |

| Animal Model | Route of Administration | Dose | Effect on Spinal Reflexes | Reference |

| Mice | Intrathecal (i.t.) | 0.01-1.0 µmol | Dose-dependent suppression of spinal flexor reflexes.[1] | [1] |

| Mice | Intrathecal (i.t.) | 0.01 and 0.1 µmol | No effect on spinal Hoffman- (H-) reflexes.[1] | [1] |

| Mice | Intrathecal (i.t.) | 1.0 µmol | 50% increase in the H-reflex amplitude.[1] | [1] |

The Molecular Mechanisms Underlying High-Dose this compound-Induced Convulsions

The paradoxical convulsant effect of this compound is believed to be a result of its complex interactions with multiple receptor systems beyond the NMDA receptor.

Non-NMDA Receptor Modulation

Evidence strongly suggests that the pro-convulsant effects of high-dose this compound are mediated through the potentiation of non-NMDA ionotropic glutamate (B1630785) receptors, specifically the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) and kainate receptors.

-

AMPA and Kainate Receptor Activation: At high concentrations, this compound may directly or indirectly enhance the function of AMPA and kainate receptors, leading to increased sodium and calcium influx, neuronal depolarization, and hyperexcitability. The antagonism of this compound-induced convulsions by broad-spectrum excitatory amino acid antagonists supports this hypothesis.[1]

Glycine (B1666218) Receptor Antagonism

This compound's structural similarity to other dissociative anesthetics suggests a potential interaction with the glycine co-agonist site on the NMDA receptor. However, its convulsant action may also involve inhibitory glycine receptors (GlyRs).

-

Strychnine-Sensitive Glycine Receptor Inhibition: Antagonism of inhibitory strychnine-sensitive glycine receptors in the spinal cord and brainstem can lead to disinhibition and subsequent hyperexcitability, contributing to the generation of seizures.

GABAergic System Imbalance

While this compound is often co-administered with the GABA-A receptor agonist zolazepam (B1684422) to mitigate its convulsive effects, this compound alone at high doses may disrupt the delicate balance of GABAergic inhibition. The exact mechanism of this disruption is not fully elucidated but could involve indirect modulation of GABA release or receptor function.

Signaling Pathways

The following diagram illustrates the proposed signaling pathways involved in the paradoxical convulsant action of this compound at high doses.

Experimental Protocols

In Vivo Model of this compound-Induced Seizures in Rodents

This protocol outlines a general procedure for inducing and assessing the convulsant effects of high-dose this compound in a rodent model.

a. Animal Model:

-

Species: Male Swiss Webster mice or Sprague-Dawley rats.

-

Age: 6-8 weeks.

-

Weight: 20-30 g for mice, 200-250 g for rats.

-

Housing: Standard laboratory conditions with ad libitum access to food and water. Acclimatize animals for at least one week before the experiment.

b. Drug Preparation and Administration:

-

Drug: this compound hydrochloride.

-

Vehicle: Sterile 0.9% saline.

-

Dose Range (Systemic):

-

Mice (Intraperitoneal - i.p.): 40-100 mg/kg. A dose-response study should be conducted to determine the precise convulsive dose in the specific strain.

-

Rats (i.p.): 30-80 mg/kg.

-

-

Administration: Administer a single i.p. injection.

c. Behavioral Assessment:

-

Observation Period: Immediately after injection for at least 60 minutes.

-

Scoring: Utilize a modified Racine scale to score seizure severity.

| Racine Scale Stage | Behavioral Manifestation |

| 1 | Mouth and facial movements (chewing, jaw clonus). |

| 2 | Head nodding. |

| 3 | Forelimb clonus. |

| 4 | Rearing with forelimb clonus. |

| 5 | Rearing and falling with generalized tonic-clonic convulsions. |

-

Parameters to Record:

-

Latency to the first seizure (in seconds).

-

Duration of each seizure stage (in seconds).

-

Maximum seizure stage reached.

-

Frequency of seizures.

-

d. Electroencephalogram (EEG) Monitoring (Optional but Recommended):

-

Electrode Implantation: Surgically implant cortical screw electrodes over the frontal and parietal cortices and a reference electrode over the cerebellum at least one week prior to the experiment.

-

Recording: Record EEG activity continuously starting before drug administration and continuing throughout the observation period.

-

Analysis: Analyze the EEG recordings for the presence of epileptiform discharges, including spike-wave complexes and polyspikes. Perform spectral analysis to quantify changes in power in different frequency bands (e.g., delta, theta, alpha, beta, gamma) during seizure activity.

Experimental Workflow

The following diagram illustrates a typical experimental workflow for investigating the convulsant action of this compound.

Conclusion

The paradoxical convulsant action of this compound at high doses underscores the complexity of its pharmacological profile. While its NMDA receptor antagonism provides a clear basis for its anesthetic and low-dose anticonvulsant effects, its pro-convulsant activity at higher concentrations appears to be a multifactorial phenomenon involving the potentiation of non-NMDA glutamate receptors and potential dysregulation of inhibitory systems. Further research is warranted to fully elucidate the specific molecular interactions and downstream signaling cascades responsible for this paradoxical effect. A thorough understanding of these mechanisms is crucial for the safer clinical use of this compound and for the development of novel therapeutics with more targeted actions on the glutamatergic system. This guide provides a foundational framework for researchers to design and execute rigorous investigations into this intriguing area of neuropharmacology.

References

Tiletamine's Impact on Cerebral Blood Flow and Metabolism: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tiletamine, a dissociative anesthetic and N-methyl-D-aspartate (NMDA) receptor antagonist, is structurally and pharmacologically similar to ketamine. Its effects on cerebral hemodynamics and metabolism are of significant interest in neuroscience and drug development. This technical guide provides a comprehensive overview of the current understanding of this compound's impact on cerebral blood flow (CBF) and the cerebral metabolic rate of oxygen (CMRO2). Due to a scarcity of direct research on this compound alone, this guide draws upon the extensive literature on ketamine to infer and contextualize the potential effects of this compound, while also presenting available data for this compound-containing compounds like Telazol (this compound-zolazepam). This document summarizes quantitative data, details experimental protocols, and visualizes key pathways to serve as a resource for the scientific community.

Core Concepts: this compound and Neurovascular Coupling

This compound's primary mechanism of action is the non-competitive antagonism of the NMDA receptor, a key player in excitatory glutamatergic neurotransmission. This interaction is central to its anesthetic and analgesic properties. NMDA receptor activity is intrinsically linked to neuronal metabolism and, consequently, to the regulation of cerebral blood flow through a process known as neurovascular coupling.

Blockade of NMDA receptors by this compound is hypothesized to alter the delicate balance between neuronal activity, metabolic demand, and cerebrovascular response. The extensive research on ketamine, a homologous compound, suggests that this alteration often leads to an increase in cerebral blood flow that may or may not be matched by a corresponding increase in cerebral metabolism.

Quantitative Data Summary

Direct quantitative data on the effects of this compound alone on CBF and CMRO2 are limited in publicly available literature. The following tables summarize findings for the closely related compound, ketamine, and for the combination product, Telazol (this compound and zolazepam), to provide a comparative reference.

Table 1: Effects of Ketamine on Cerebral Blood Flow (CBF) and Cerebral Metabolic Rate of Oxygen (CMRO2)

| Species | Anesthetic State | Brain Region | Change in CBF | Change in CMRO2 | Study Reference |

| Human | Subanesthetic | Whole Brain | ↑ 13.7% | No significant change | |

| Human | Anesthetic | Whole Brain | ↑ 36.4% | No significant change | |

| Human | Subanesthetic | Anterior Cingulate | ↑ 38.2% | Not reported | |

| Human | Subanesthetic | Thalamus | ↑ 28.5% | Not reported | |

| Goat | Ventilated | Not specified | No significant change | ↓ 11.6% | |

| Goat | Spontaneously Breathing | Not specified | ↑ 41.6% | ↓ 11.6% | |

| Rabbit | Anesthetized | Cerebral Cortex | ↑ 18-34% | No significant change | |

| Rat | Anesthetized | Limbic Structures | ↑ | ↑ | |

| Rat | Anesthetized | Inferior Colliculus | ↓ | ↓ |

Table 2: Cardiovascular Effects of this compound-Zolazepam (Telazol) in Rats

| Dosage (mg/kg) | Mean Arterial Pressure (mmHg) | Cardiac Index (mL/min/kg) | Heart Rate (beats/min) | Study Reference |

| 30 | ~110 | ~250 | ~450 | |

| 40 | ~125 | ~275 | ~425 | |

| 50 | ~125 | ~300 | ~400 | |

| 60 | ~140 | ~280 | ~375 |

Note: These cardiovascular parameters can influence cerebral perfusion pressure and, consequently, cerebral blood flow.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the literature for assessing the effects of anesthetic agents on cerebral blood flow and metabolism.

Measurement of Regional Cerebral Blood Flow (rCBF) and Metabolic Rate of Oxygen (rCMRO2) using Positron Emission Tomography (PET)

-

Objective: To quantify regional cerebral blood flow and oxygen consumption in vivo.

-

Subjects: Healthy human volunteers or animal models.

-

Protocol:

-

Radiotracer Administration: Utilize ¹⁵O-labeled water (H₂¹⁵O) for rCBF measurements, ¹⁵O-labeled oxygen (¹⁵O₂) for rCMRO2, and ¹⁵O-labeled carbon monoxide (C¹⁵O) for cerebral blood volume.

-

Imaging: Acquire dynamic PET scans following the administration of each radiotracer.

-

Arterial Blood Sampling: Continuously monitor arterial blood radioactivity to provide the input function for kinetic modeling.

-

Anesthetic Infusion: Administer this compound or the comparator drug (e.g., ketamine) intravenously, often with escalating target concentrations.

-

Data Analysis: Employ established kinetic models to calculate quantitative values for rCBF and rCMRO2 in various regions of interest.

-

Measurement of Local Cerebral Glucose Utilization (LCGU) using [¹⁴C]2-Deoxy-glucose Autoradiography

-

Objective: To measure the rate of glucose metabolism in different brain structures.

-

Subjects: Animal models (e.g., rats).

-

Protocol:

-

Anesthesia: Anesthetize the animal with this compound or the agent under investigation.

-

Tracer Injection: Administer a bolus of [¹⁴C]2-deoxy-glucose intravenously.

-

Timed Blood Sampling: Collect arterial blood samples at specified intervals to determine the plasma tracer concentration over time.

-

Euthanasia and Brain Extraction: At the end of the experimental period (e.g., 45 minutes), euthanize the animal, and rapidly remove and freeze the brain.

-

Autoradiography: Section the frozen brain and expose the sections to X-ray film to create autoradiograms.

-

Image Analysis: Use densitometry to measure the concentration of ¹⁴C in different brain regions and calculate the LCGU based on the operational equation of the method.

-

Signaling Pathways and Experimental Workflows

Signaling Pathway of this compound at the NMDA Receptor

The primary molecular target of this compound is the NMDA receptor. Its antagonistic action initiates a cascade of downstream effects that ultimately influence neuronal activity, metabolism, and vascular tone.

Experimental Workflow for Animal Studies

The following diagram outlines a typical workflow for investigating the effects of this compound on cerebral hemodynamics and metabolism in a rodent model.

Discussion and Future Directions

The available evidence, largely extrapolated from studies on ketamine, suggests that this compound likely increases cerebral blood flow. The effect on cerebral metabolism is less clear, with some studies on ketamine indicating a potential uncoupling of flow and metabolism, where CBF increases more than CMRO2. However, other research points to a parallel increase in both CBF and cerebral glucose utilization.

The discrepancies in the literature may be attributable to differences in species, anesthetic state, and the specific brain regions examined. For this compound specifically, the co-administration with zolazepam (B1684422) in the form of Telazol complicates the interpretation of its isolated effects, as benzodiazepines like zolazepam can independently influence cerebral hemodynamics.

Future research should focus on elucidating the direct effects of this compound on CBF and CMRO2 in various animal models. High-resolution imaging techniques such as functional magnetic resonance imaging (fMRI) with arterial spin labeling (ASL) and PET studies with specific radiotracers will be invaluable in this endeavor. A clearer understanding of this compound's impact on neurovascular coupling will not only enhance its safe and effective use in veterinary and potentially human medicine but also provide deeper insights into the role of the glutamatergic system in the regulation of cerebral hemodynamics.

Conclusion

This compound, as an NMDA receptor antagonist, is poised to have significant effects on cerebral blood flow and metabolism. While direct quantitative data remain elusive, the extensive research on its analog, ketamine, provides a strong foundation for hypothesizing an increase in CBF, with a more variable effect on cerebral metabolism. This guide has synthesized the available information, provided methodological frameworks for future research, and visualized the underlying mechanisms to support ongoing and future investigations into the cerebrovascular pharmacology of this compound. Further dedicated studies are imperative to fully characterize its neurovascular profile.

Methodological & Application

Application Notes: Tiletamine-Zolazepam Anesthesia in Rodents

Introduction

Tiletamine-zolazepam is an injectable anesthetic agent widely used in biomedical research for various rodent species.[1] It is a combination of two drugs: this compound hydrochloride, a dissociative anesthetic, and zolazepam (B1684422) hydrochloride, a benzodiazepine (B76468) tranquilizer.[2][3] this compound is an N-methyl-D-aspartate (NMDA) receptor antagonist, similar to ketamine, which produces a state of profound analgesia and cataleptoid anesthesia.[1][4][5] Zolazepam potentiates the effects of the inhibitory neurotransmitter gamma-aminobutyric acid (GABA), providing muscle relaxation, anxiolysis, and anticonvulsant properties.[1][6] The synergistic action of these components results in rapid induction of anesthesia with good muscle relaxation.[1][2]

These application notes provide a comprehensive overview of this compound-zolazepam anesthesia protocols for rodents, summarizing dosages, detailing experimental procedures, and outlining best practices for monitoring and recovery to ensure safe and effective use in a research setting.

Data Presentation: Anesthetic Dosages and Timelines

The appropriate dosage of this compound-zolazepam can vary significantly depending on the rodent species, the desired depth and duration of anesthesia, and the use of adjunct agents. The following tables provide recommended dosages compiled from peer-reviewed studies. Note that combining this compound-zolazepam with an α2-agonist like xylazine (B1663881) or dexmedetomidine (B676) is common to enhance muscle relaxation and analgesia.[7]

Table 1: Anesthetic Protocols for Mice (Mus musculus)

| Anesthetic Combination | Dosages (mg/kg) | Route | Induction Time (min) | Surgical Anesthesia Duration (min) | Notes |

| This compound-Zolazepam | 20-80 | IP / IM | Dose-dependent | Dose-dependent | Higher doses (100-160 mg/kg) are associated with respiratory distress and mortality.[1][8] May not provide sufficient analgesia alone.[8] |

| This compound-Zolazepam & Xylazine (TZX) | T/Z: 20-80, Xylazine: 5-10 | IP / IM | ~3-5 | ~70 | A common and effective combination for surgical procedures.[1][9][10] |

| This compound-Zolazepam, Xylazine & Tramadol (B15222) (TZXT) | T/Z: 80, Xylazine: 10, Tramadol: 15 | IP | ~3-5 | ~90 | Offers enhanced and longer-lasting analgesia compared to TZX.[7][9] |

| This compound-Zolazepam & Dexmedetomidine | T/Z: 40, Dexmedetomidine: 0.2 | SC | ~12 | ~143 | Lower doses of T/Z can be used when combined with dexmedetomidine, but this combination has been associated with urethral obstructions in male mice.[1][11][12] |

IP: Intraperitoneal; IM: Intramuscular; SC: Subcutaneous; T/Z: this compound-Zolazepam

Table 2: Anesthetic Protocols for Rats (Rattus norvegicus)

| Anesthetic Combination | Dosages (mg/kg) | Route | Induction Time (min) | Surgical Anesthesia Duration (min) | Notes |

| This compound-Zolazepam | 20-40 | IP / IM | Dose-dependent | 30-60 | Produces satisfactory anesthesia and analgesia for minor procedures.[1][8][13] |

| This compound-Zolazepam & Xylazine | T/Z: 40, Xylazine: 5-10 | IM | 5-10 | 30-60 | A standardized and effective protocol for surgical procedures in rats.[1] |

IP: Intraperitoneal; IM: Intramuscular; T/Z: this compound-Zolazepam

Table 3: Anesthetic Protocols for Other Rodents

| Species | Anesthetic Combination | Dosages (mg/kg) | Route | Notes |